Dansyl-DL-norvaline piperidinium salt
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Overview
Description
Dansyl-DL-norvaline piperidinium salt is a chemical compound with the molecular formula C17H22N2O4S · C5H11N and a molecular weight of 435.58 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its fluorescent properties, which make it useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dansyl-DL-norvaline piperidinium salt typically involves the reaction of Dansyl chloride with DL-norvaline in the presence of a base, followed by the addition of piperidine . The reaction conditions often include an organic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 0-25°C .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Dansyl-DL-norvaline piperidinium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Dansyl-DL-norvaline piperidinium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dansyl-DL-norvaline piperidinium salt involves its ability to act as a fluorescent probe. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property makes it useful for studying molecular interactions and detecting the presence of specific biomolecules . The compound interacts with proteins and enzymes, allowing researchers to monitor changes in their activity and conformation .
Comparison with Similar Compounds
- Dansyl-DL-norleucine cyclohexylammonium salt
- Dansyl-L-glutamine
- Dansyl-L-citrulline
- Dansyl-DL-leucine cyclohexylammonium salt
Uniqueness: Dansyl-DL-norvaline piperidinium salt is unique due to its specific combination of the dansyl group and DL-norvaline, which provides distinct fluorescent properties and reactivity. This makes it particularly useful in proteomics research and analytical chemistry .
Properties
CAS No. |
84255-34-5 |
---|---|
Molecular Formula |
C22H33N3O4S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidine |
InChI |
InChI=1S/C17H22N2O4S.C5H11N/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3;1-2-4-6-5-3-1/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21);6H,1-5H2/t14-;/m0./s1 |
InChI Key |
DYWNTZPEFCLIRT-UQKRIMTDSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Origin of Product |
United States |
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